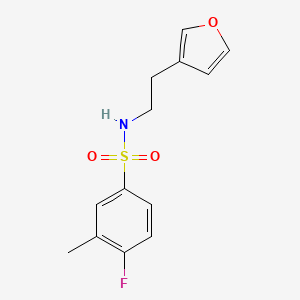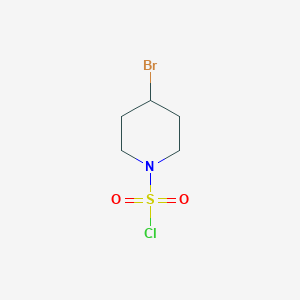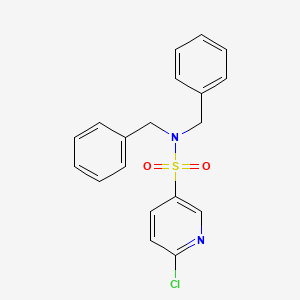
4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide, also known as FFE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FFE is a sulfonamide derivative that has been studied for its ability to inhibit the activity of certain enzymes, making it a useful tool in the study of biological systems.
Wissenschaftliche Forschungsanwendungen
Selective Cyclooxygenase-2 Inhibitors
One application involves the synthesis and evaluation of sulfonamide derivatives, including those with a fluorine atom, as selective inhibitors for the cyclooxygenase-2 (COX-2) enzyme. Such compounds, by virtue of their selective inhibition properties, are investigated for potential therapeutic applications in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. A study highlighted the enhancement of COX-2 selectivity through the introduction of a fluorine atom, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522 (Hashimoto et al., 2002).
Corrosion Inhibition
Another study focused on the use of piperidine derivatives, including fluorinated sulfonamides, to inhibit the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors of these compounds on iron surfaces, demonstrating their potential as corrosion inhibitors (Kaya et al., 2016).
Synthesis and NMR Studies
Research on the synthesis of fluorosubstituted heterocycles, including efforts to synthesize 2- and 3-fluorosubstituted compounds using N-fluorodibenzenesulfonamide, offers insights into their structural characterization. These studies provide valuable data on coupling constants and chemical shifts, enhancing our understanding of the molecular structures of fluorosubstituted compounds (Dvornikova et al., 2003).
Enantioselective Synthesis
There's also interest in the enantioselective synthesis of compounds, where research has shown that the use of specific fluorinating reagents can achieve high selectivity and yields in the synthesis of enantioenriched molecules. Such methodologies are important for creating compounds with potential pharmaceutical applications (Wang et al., 2014).
Fluorocyclizations of Alkenes
In the field of organic synthesis, the vicinal fluorofunctionalization of alkenes to produce valuable cyclic fluorinated molecules for pharmaceutical, agrochemical, medical, and material applications has been explored. The challenges and progress in asymmetric fluorocyclizations highlight the potential for developing new methods for generating fluorinated cyclocompounds (Wolstenhulme & Gouverneur, 2014).
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-(furan-3-yl)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c1-10-8-12(2-3-13(10)14)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGIOLGKJSRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2646095.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2646099.png)
![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2646100.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646101.png)
![6-Cyclopropyl-3-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2646104.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2646107.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2646108.png)
![2,6-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2646110.png)
![N-(2,3-dihydro-1H-inden-1-yl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2646112.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(o-tolyl)methanone](/img/structure/B2646114.png)
![2-chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2646115.png)